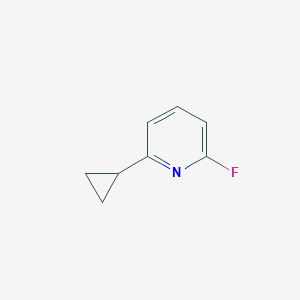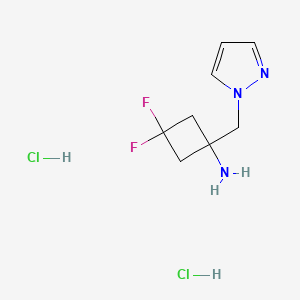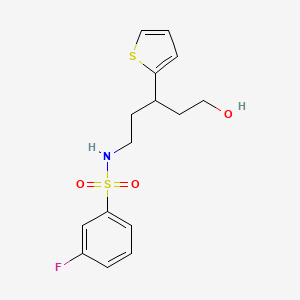
2-Cyclopropyl-6-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-6-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C8H8FN and a molecular weight of 137.16 g/mol This compound is characterized by the presence of a cyclopropyl group at the 2-position and a fluorine atom at the 6-position of the pyridine ring
Mécanisme D'action
Target of Action
It is known to be used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 2-Cyclopropyl-6-fluoropyridine involves its use as a reagent in Suzuki–Miyaura coupling reactions . In these reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways. The exact downstream effects of these reactions would depend on the specific context in which the compound is used.
Result of Action
The molecular and cellular effects of this compound’s action would be related to its role in facilitating Suzuki–Miyaura coupling reactions . These reactions result in the formation of carbon–carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura coupling reactions can be affected by factors such as temperature, pH, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
It is known that this compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 2-Cyclopropyl-6-fluoropyridine may interact with various enzymes and proteins involved in these reactions .
Molecular Mechanism
It is known to participate in Suzuki–Miyaura coupling, which involves the formation of a new carbon-carbon bond . This suggests that this compound may interact with biomolecules, potentially influencing enzyme activity and gene expression .
Méthodes De Préparation
The synthesis of 2-Cyclopropyl-6-fluoropyridine can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. Another method involves the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
2-Cyclopropyl-6-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridines.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a prominent reaction for forming carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Cyclopropyl-6-fluoropyridine has several applications in scientific research:
Comparaison Avec Des Composés Similaires
2-Cyclopropyl-6-fluoropyridine can be compared with other fluorinated pyridines, such as 2-fluoropyridine and 4-fluoropyridine . While these compounds share similar structural features, this compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a versatile intermediate in organic synthesis and a valuable tool in drug discovery .
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 2-Cyclopropylpyridine
Propriétés
IUPAC Name |
2-cyclopropyl-6-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKPVZKWPSUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2529216.png)

![2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid](/img/structure/B2529220.png)


![Ethyl 2-(2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)thiazol-4-yl)acetate](/img/structure/B2529225.png)
![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2529229.png)

![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529232.png)



